

Application Notes and Protocols for the Quantification of N,O-Didesmethylvenlafaxine

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Compound of Interest

Compound Name: *N,O-Didesmethylvenlafaxine*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of **N,O-Didesmethylvenlafaxine** (NODDV), a minor metabolite of the antidepressant drug venlafaxine. The protocols are intended for use in research, clinical, and drug development settings.

Introduction

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor. It is extensively metabolized in the liver to several metabolites, including the major active metabolite O-desmethylvenlafaxine (ODV) and other minor metabolites such as N-desmethylvenlafaxine (NDV) and **N,O-didesmethylvenlafaxine** (NODDV)[1][2]. Accurate quantification of these metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document outlines validated analytical methods for the precise measurement of NODDV in biological matrices, primarily focusing on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Analytical Methods Overview

The quantification of NODDV, often in conjunction with venlafaxine and its other metabolites, is typically achieved using chromatographic techniques. LC-MS/MS is the preferred method due

to its high sensitivity and selectivity, allowing for the detection of low concentrations of the analyte in complex biological samples[3][4]. HPLC-UV methods, while generally less sensitive than LC-MS/MS, offer a more accessible and cost-effective alternative for certain applications[5][6].

Application Note 1: Quantification of N,O-Didesmethylenlafaxine in Human Plasma by LC-MS/MS

This protocol describes a sensitive and selective LC-MS/MS method for the simultaneous quantification of venlafaxine and its five metabolites, including NODDV, in plasma.

Quantitative Data Summary

Analyte	Calibration Range (ng/mL)	LLOQ (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%Bias)
N,O-Didesmethylnlafaxine (NODDV)	0.200 - 20.0	0.200	3.5 - 8.1	5.4 - 9.2	-6.0 to 4.5
Venlafaxine (VEN)	15.0 - 6000	15.0	1.8 - 4.5	2.9 - 6.1	-4.3 to 3.1
O-Desmethylnlafaxine (ODV)	1.00 - 400	1.00	2.1 - 5.3	3.8 - 7.5	-5.1 to 2.8
N-Desmethylnlafaxine (NDV)	5.00 - 2000	5.00	2.5 - 6.2	4.1 - 8.3	-3.7 to 1.9
N,N-Didesmethylnlafaxine (NNDDV)	1.00 - 400	1.00	3.1 - 7.8	4.9 - 9.5	-4.8 to 3.5
Hydroxyvenlafaxine (OHV)	10.0 - 4000	10.0	2.8 - 5.9	3.5 - 7.9	-2.9 to 2.2

Data synthesized from a validated method for simultaneous quantification in rat plasma, which is indicative for human plasma applications.[3] A multiplexed assay in human plasma reported an analytical measuring range of 5-800 ng/mL for NODDV.[4]

Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

- To 50 µL of plasma sample, add 25 µL of internal standard (IS) working solution (e.g., venlafaxine-d6).

- Vortex mix for 10 seconds.
- Add 25 μ L of 1 M sodium hydroxide solution and vortex.
- Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
- Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 5 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions

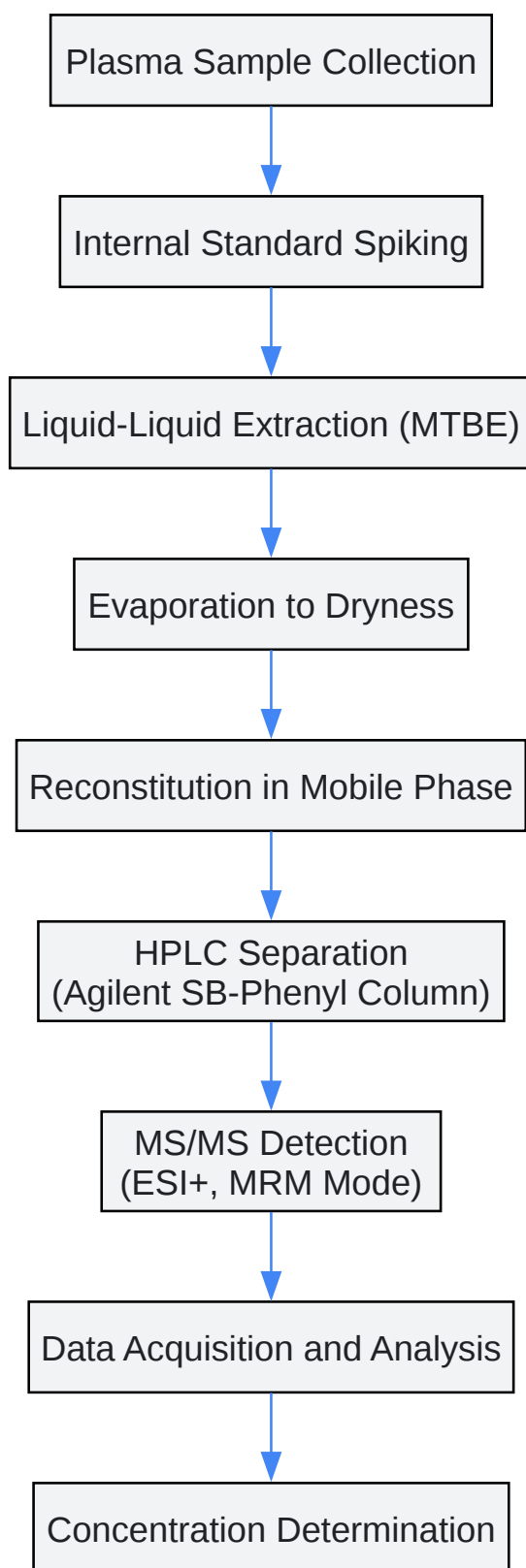
- HPLC System: Agilent 1200 Series or equivalent.
- Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: Agilent SB-Phenyl (50 mm \times 4.6 mm, 3.5 μ m)[3].
- Mobile Phase:
 - A: 0.1% formic acid in water
 - B: 0.1% formic acid in acetonitrile
- Gradient Elution:
 - 0-0.5 min: 20% B
 - 0.5-2.0 min: 20-80% B
 - 2.0-2.5 min: 80% B
 - 2.5-2.6 min: 80-20% B
 - 2.6-3.5 min: 20% B

- Flow Rate: 0.8 mL/min.
- Injection Volume: 10 μ L.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - **N,O-Didesmethylvenlafaxine** (NODDV): To be determined empirically, typically $[M+H]^+$ → characteristic product ion.
 - Venlafaxine (VEN): m/z 278.2 → 121.1[7]
 - O-Desmethylvenlafaxine (ODV): m/z 264.2 → 107.1[7]
 - Venlafaxine-d6 (IS): To be determined based on the deuterated standard used.

3. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Workflow Diagram



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Caption: LC-MS/MS analytical workflow for **N,O-Didesmethylenlafaxine**.

Application Note 2: Quantification of N,O-Didesmethylvenlafaxine in Human Plasma by HPLC-UV

This protocol provides a less sensitive but more accessible HPLC-UV method for the simultaneous determination of venlafaxine and its major metabolites. This method is suitable for pharmacokinetic studies where higher concentrations are expected.

Quantitative Data Summary

Analyte	Linearity Range (ng/mL)	LOQ (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%RE)
N,O-Didesmethylvenlafaxine (NODDV)	1 - 300	1	1.8 - 14.1	3.5 - 12.8	-5.0 to 6.2
Venlafaxine (VEN)	1 - 300	1	2.1 - 11.5	4.2 - 10.1	-4.3 to 5.5
O-Desmethylnlafaxine (ODV)	1 - 300	1	2.5 - 13.2	3.8 - 11.7	-3.8 to 4.9

Data is based on a validated HPLC-fluorescence method for venlafaxine and its metabolites, which can be adapted for UV detection, though sensitivity may differ.[8]

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

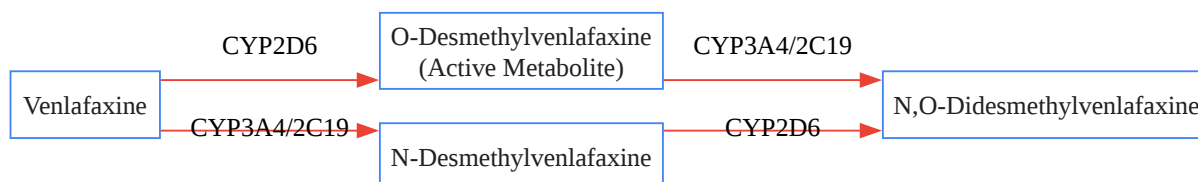
- Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- To 500 µL of plasma, add 50 µL of internal standard (e.g., citalopram) and 500 µL of buffer (e.g., phosphate buffer, pH 6.0).

- Load the sample onto the SPE cartridge.
- Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.
- Dry the cartridge under vacuum for 5 minutes.
- Elute the analytes with 1 mL of methanol.
- Evaporate the eluate to dryness and reconstitute in 100 μ L of mobile phase.

2. HPLC-UV Instrumentation and Conditions

- HPLC System: Agilent 1100 Series or equivalent with a UV detector.
- Column: ChromolithTM Performance RP-18e (100 mm \times 4.6 mm)[8].
- Mobile Phase: Methanol:Water (35:65, v/v) adjusted to pH 2.5 with phosphoric acid[8].
- Flow Rate: 2 mL/min[8].
- Detection Wavelength: 225 nm[5].
- Injection Volume: 50 μ L.

Metabolic Pathway of Venlafaxine

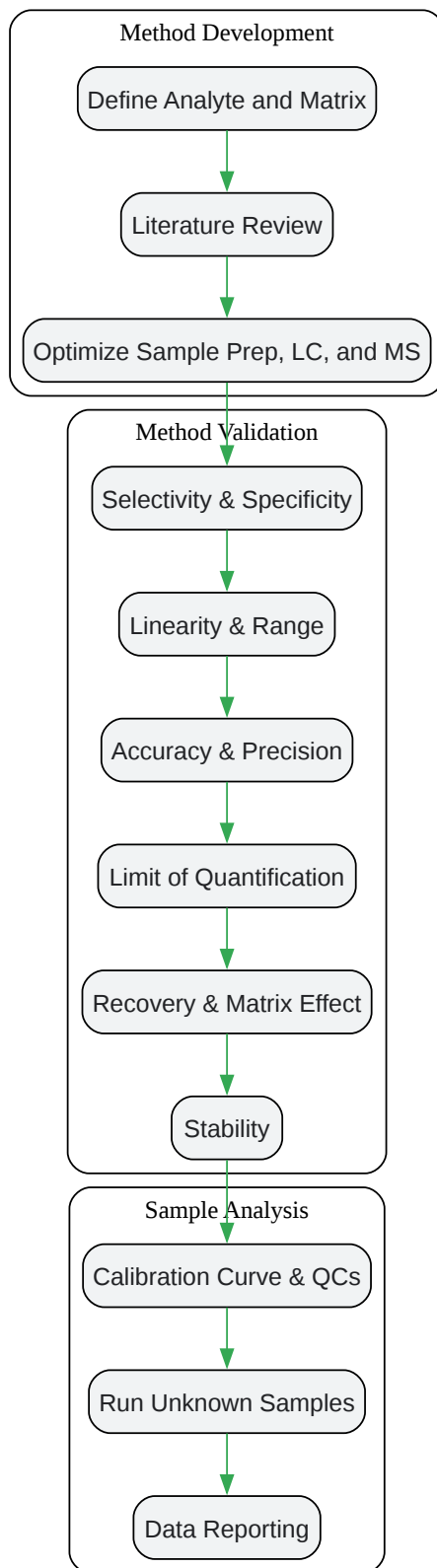


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Caption: Metabolic pathways of venlafaxine.

General Bioanalytical Method Validation Workflow

The development and validation of a bioanalytical method is a critical process to ensure reliable data. The following diagram illustrates the key stages involved.



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Caption: General workflow for bioanalytical method development and validation.

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